2-(Pyridin-4-yl)quinazolin-4-ol
CAS No.: 6484-23-7
Cat. No.: VC21433508
Molecular Formula: C13H9N3O
Molecular Weight: 223.23g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6484-23-7 |
---|---|
Molecular Formula | C13H9N3O |
Molecular Weight | 223.23g/mol |
IUPAC Name | 2-pyridin-4-yl-3H-quinazolin-4-one |
Standard InChI | InChI=1S/C13H9N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8H,(H,15,16,17) |
Standard InChI Key | QYVWMIMELRGQGM-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=NC=C3 |
SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=NC=C3 |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=NC=C3 |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(Pyridin-4-yl)quinazolin-4-ol consists of a quinazoline scaffold with a pyridin-4-yl group at position 2 and a hydroxyl group at position 4. The quinazoline core comprises a fused benzene and pyrimidine ring system, creating a bicyclic heterocyclic structure. The compound shares structural similarities with 2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, which has a molecular formula of C13H13N3O and a molecular weight of 227.26 g/mol . The key difference is that our target compound lacks the hydrogenation of the benzene ring, resulting in a fully aromatic system with the presumed molecular formula C13H9N3O.
The presence of three nitrogen atoms (two in the quinazoline core and one in the pyridin-4-yl substituent) contributes to the compound's ability to participate in hydrogen bonding and its potential interactions with biological targets. The hydroxyl group at position 4 can exist in tautomeric equilibrium with its keto form, producing 2-(Pyridin-4-yl)quinazolin-4(3H)-one, which is a common structural feature observed in quinazolinone derivatives .
Chemical Properties
The chemical reactivity of 2-(Pyridin-4-yl)quinazolin-4-ol is influenced by several structural features:
-
The quinazoline core provides an electron-deficient aromatic system that can undergo various electrophilic substitution reactions.
-
The hydroxyl group at position 4 can participate in hydrogen bonding and nucleophilic substitution reactions.
-
The pyridin-4-yl substituent introduces additional basic character and potential for coordination with metals or hydrogen bonding.
Of particular interest is the tautomerism between the 4-ol and 4-one forms, which is a characteristic feature of quinazolinol compounds. This tautomerism influences the compound's reactivity and its interactions with biological targets . Additionally, the nitrogen atoms in both the quinazoline and pyridine rings can act as hydrogen bond acceptors, while the NH in the 4-one tautomer can serve as a hydrogen bond donor.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of quinazoline derivatives has been extensively studied, with several established methods that could be adapted for the preparation of 2-(Pyridin-4-yl)quinazolin-4-ol. Traditional approaches for synthesizing quinazolin-4-one derivatives, which would be tautomeric with our target compound, include:
-
Cyclocondensation of ortho-aminobenzamides with aldehydes, catalyzed by copper salts in dimethylacetamide or by bis-sulfonated ionic liquids via aerobic oxidative reaction in water or ethanol .
-
Reactions of ortho-aminobenzamide with primary alcohols in dimethyl carbonate catalyzed by iodine with DMSO as the oxidant .
-
Condensation of ortho-aminobenzamide with 1,3-diketones in aqueous ethyl lactate catalyzed by camphorsulfonic acid .
These methods could potentially be adapted to incorporate a pyridin-4-yl group at position 2 by selecting appropriate reactants, such as 4-pyridinecarboxaldehyde or related pyridine derivatives.
Comparison with Related Compounds
Structural Analogs
Several compounds structurally related to 2-(Pyridin-4-yl)quinazolin-4-ol appear in the literature, providing context for understanding our target compound:
-
2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-ol: This compound differs from our target by having a partially saturated ring system (tetrahydro) in the quinazoline core but retains the same functional groups at positions 2 and 4 .
-
2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline: This derivative maintains the same quinazoline core and pyridin-4-yl substituent at position 2 but features a pyrrolidinyl group at position 4 instead of a hydroxyl group .
-
N-(4-Ethylphenyl)-2-(pyridin-4-yl)quinazolin-4-amine: This compound shares the quinazoline core and pyridin-4-yl substituent at position 2 but has an N-(4-ethylphenyl)amino group at position 4 instead of a hydroxyl group .
These structural analogs provide a framework for understanding how specific structural modifications might influence the physical, chemical, and biological properties of our target compound.
Comparative Properties
The following table presents a comparative analysis of 2-(Pyridin-4-yl)quinazolin-4-ol and its structural analogs:
This comparative analysis highlights the structural diversity within this class of compounds and provides a framework for understanding how specific modifications might influence the properties and activities of 2-(Pyridin-4-yl)quinazolin-4-ol.
Current Research and Future Directions
Recent Advancements
Recent advancements relevant to 2-(Pyridin-4-yl)quinazolin-4-ol include:
-
Development of transition-metal-free synthetic methods for quinazolinone derivatives, such as the base-promoted SNAr reaction of ortho-fluorobenzamides with amides followed by cyclization .
-
Investigation of quinazolinamine derivatives as inhibitors of breast cancer resistance protein (BCRP) and p-glycoprotein (P-gp), highlighting the potential of this class of compounds in overcoming multidrug resistance in cancer treatment .
-
Research on 1-substituted-4-(pyridin-4-yl) triazoloquinazolin-5-ones as antihistaminic agents, demonstrating the relevance of pyridin-4-yl-substituted heterocycles in this therapeutic area .
These advancements provide valuable context for understanding the potential significance of 2-(Pyridin-4-yl)quinazolin-4-ol and suggest possible directions for future research.
Future Research Directions
Future research on 2-(Pyridin-4-yl)quinazolin-4-ol could focus on:
-
Development of efficient synthetic routes specifically tailored for this compound, potentially adapting the transition-metal-free methodologies described for related compounds.
-
Comprehensive characterization of its physical, chemical, and spectroscopic properties.
-
Biological screening to evaluate its potential as:
-
An inhibitor of drug efflux transporters such as BCRP and P-gp
-
An antihistaminic agent
-
A scaffold for other therapeutic applications
-
-
Structure-activity relationship studies to optimize its properties for specific therapeutic targets.
-
Investigation of its tautomeric behavior and how this might influence its biological activities.
Such research would contribute to a more complete understanding of this compound and potentially lead to the development of new therapeutic agents based on the 2-(Pyridin-4-yl)quinazolin-4-ol scaffold.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume